5-Amino-2-bromo-3-hydroxybenzoic acid
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Overview
Description
5-Amino-2-bromo-3-hydroxybenzoic acid is an organic compound with the molecular weight of 232.03 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromo-3-hydroxybenzoic acid is represented by the InChI code1S/C7H6BrNO3/c8-6-4 (7 (11)12)1-3 (9)2-5 (6)10/h1-2,10H,9H2, (H,11,12)
. This indicates the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms in the molecule. Physical And Chemical Properties Analysis
5-Amino-2-bromo-3-hydroxybenzoic acid is a powder at room temperature with a melting point of 180-185°C .Scientific Research Applications
Derivatives and Synthesis
Derivatives of hydroxybenzoic acids, including bromo and amino substitutions, have been explored for various synthetic applications. For instance, the preparation and properties of different derivatives of 4-hydroxybenzoic acid containing bromo and amino groups have been detailed, indicating their potential in synthesizing complex molecules (Cavill, 1945). These processes could be relevant for the synthesis of pharmaceuticals and materials.
Biosynthesis and Antibiotics
Research on 3-Amino-5-hydroxybenzoic acid, a compound similar to 5-Amino-2-bromo-3-hydroxybenzoic acid, highlights its role as a precursor in the biosynthesis of ansamycins, a class of potent antibiotics (Ghisalba & Nüesch, 1981). This suggests that derivatives of hydroxybenzoic acids might also play a role in the biosynthesis or synthesis of novel antibiotics or other bioactive compounds.
Mechanism of Action
Target of Action
It is known that similar compounds, such as aminosalicylic acid, have been used to treat tuberculosis by targeting mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a similar compound, inhibits the synthesis of folic acid in bacteria by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid .
Biochemical Pathways
It is known that similar compounds, such as aminosalicylic acid, affect the aminoshikimate pathway, resulting in the synthesis of 3-amino-5-hydroxybenzoic acid .
Result of Action
It is known that similar compounds, such as aminosalicylic acid, have bacteriostatic effects against mycobacterium tuberculosis .
Action Environment
It is known that similar compounds, such as 5-bromosalicylic acid, can impart antibacterial properties when bonded to viscose fabric .
Safety and Hazards
properties
IUPAC Name |
5-amino-2-bromo-3-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2,10H,9H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUFLCCSPFRHACG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1025127-27-8 |
Source
|
Record name | 5-amino-2-bromo-3-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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